N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSRHVGXHANDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings Summary
N-(4-(1H-Pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide is a structurally complex amide derivative with potential pharmacological applications. Its synthesis involves multistep strategies, including Suzuki coupling, cyclocondensation, and amide bond formation. This report synthesizes methodologies from patents, peer-reviewed articles, and chemical databases to outline optimized routes, reaction conditions, and characterization data.
Structural Analysis and Retrosynthetic Strategy
The target compound comprises three key segments:
- Pyrazole-substituted phenyl ring : Introduced via cross-coupling or cyclocondensation.
- Cyclopentylpropanamide chain : Formed through alkylation or acyl transfer.
- Amide linkage : Established via coupling reactions.
Retrosynthetic Disconnection
- Disconnection 1 : Amide bond between 3-cyclopentylpropanoyl and 4-(1H-pyrazol-3-yl)aniline.
- Disconnection 2 : Pyrazole ring formation on the phenyl backbone.
Preparation Methods
Route 1: Suzuki Coupling Followed by Amidation
Synthesis of 4-(1H-Pyrazol-3-yl)aniline
Step 1 : Suzuki-Miyaura Coupling
- Reactants : 4-Bromoaniline and pyrazole-3-boronic acid pinacol ester.
- Conditions : PdCl₂(PPh₃)₂ (10 mol%), Cs₂CO₃, DMF, 85–100°C, 12–24 h.
- Yield : 68–75%.
Step 2 : Deprotection (if required)
Synthesis of 3-Cyclopentylpropanoyl Chloride
Step 1 : Cyclopentylation of Propanoic Acid
- Reactants : 3-Bromopropanoic acid + cyclopentylmagnesium bromide.
- Conditions : THF, 0°C → RT, 6 h.
- Yield : 82%.
Step 2 : Acyl Chloride Formation
Amide Coupling
Route 2: Pyrazole Cyclocondensation on Preformed Amide
Synthesis of 3-Cyclopentyl-N-(4-aminophenyl)propanamide
Step 1 : Amide Formation
- Reactants : 4-Nitroaniline + 3-cyclopentylpropanoyl chloride.
- Conditions : DIPEA, DMF, RT, 6 h.
- Yield : 85%.
Step 2 : Nitro Reduction
Pyrazole Ring Formation
Step 1 : Hydrazine Cyclocondensation
Optimization and Comparative Analysis
Critical Parameters
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 3 | 3 | 2 |
| Overall Yield (%) | 45 | 50 | 60 |
| Purification Complexity | High | Moderate | Moderate |
| Scalability | Limited | Moderate | High |
Characterization Data
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, exhibit promising anticancer properties. A study demonstrated that compounds with pyrazole moieties can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression, making these compounds potential candidates for cancer therapy .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial efficacy .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Studies have shown that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may serve as a therapeutic agent in managing inflammatory conditions .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor highlights its role in managing type 2 diabetes by regulating glucose metabolism .
Molecular Targeting
The compound's structure allows it to interact with various biological targets, making it a candidate for drug design aimed at specific receptors or enzymes. Its affinity for certain targets can be exploited to develop selective therapeutic agents with reduced side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against MRSA and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Anti-inflammatory Mechanism | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for therapeutic application in chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to anti-inflammatory effects by maintaining the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The compound’s primary distinguishing features are its pyrazole-phenyl core and amide linkage . Key comparisons with structurally related molecules include:
- Imidazo-Pyrrolo-Pyrazine Sulfonamides: These compounds (e.g., from ) replace the pyrazole-phenyl core with a fused imidazo-pyrrolo-pyrazine system and feature sulfonamide groups.
- Pyrazolo-Triazine/Tetrazine Derivatives: Fused systems (e.g., pyrazolo[3,4-e]-1,2,4-triazine) exhibit extended π-conjugation, enhancing planar rigidity. This may improve binding to flat enzymatic pockets but reduce conformational flexibility compared to the target compound’s non-fused pyrazole .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant case studies and research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved by reacting 4-bromoacetophenone with hydrazine hydrate to produce 4-(1H-pyrazol-3-yl)phenyl ketone.
- Attachment of Cyclopentylpropanamide : The intermediate is then reacted with cyclopentylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
The primary mechanism of action for this compound is its role as a soluble epoxide hydrolase (sEH) inhibitor . By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols, thereby maintaining elevated levels of epoxyeicosatrienoic acids (EETs). This action contributes to its anti-inflammatory properties, as EETs are known for their vasodilatory effects.
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : Research indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 85% inhibition at concentrations around 10 µM compared to standard drugs like dexamethasone .
Anticancer Properties
The compound has also been explored for its anticancer activities. In vitro evaluations against various cancer cell lines have shown promising results:
- Cytotoxicity Assays : A study reported that certain pyrazole derivatives displayed cytotoxic effects against human neuroblastoma cells (SH-SY5Y), achieving approximately 50% inhibition at 100 µM concentrations. Notably, these compounds showed selectivity towards cancerous cells while sparing healthy fibroblast cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide?
- Methodological Answer: Multi-step organic synthesis is typically employed, involving coupling reactions between pyrazole-containing intermediates and cyclopentylpropanamide derivatives. Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., ethyl acetate) aid in purification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., pyrazole protons at δ 6.5–7.5 ppm, cyclopentyl CH₂ signals at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
Q. How are preliminary pharmacological properties (e.g., binding affinity) evaluated for this compound?
- Methodological Answer:
- In vitro assays : Radioligand binding assays (e.g., competitive displacement using ³H-labeled ligands) quantify affinity for target receptors .
- Dose-response studies : IC₅₀ values are calculated using nonlinear regression analysis of inhibition curves .
- Solubility testing : Kinetic solubility in PBS (pH 7.4) or DMSO guides formulation for in vivo studies .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the 3D structure of this compound, and how does SHELX software enhance this process?
- Methodological Answer:
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., from methanol) are analyzed to determine unit cell parameters and space group .
- SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while SHELXE assists in phase determination for twinned crystals .
- ORTEP visualization : WinGX/ORTEP generates thermal ellipsoid plots to validate molecular geometry (e.g., bond angles, torsion) .
Q. How can hydrogen-bonding patterns in the crystal lattice inform stability and reactivity predictions?
- Methodological Answer:
- Graph set analysis : Etter’s notation categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions) to identify supramolecular motifs .
- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond density with thermal stability (e.g., decomposition temperatures >200°C) .
- Solvent interactions : Polar solvents disrupt hydrogen-bonded networks, affecting dissolution rates and polymorphic forms .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer:
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electrostatic mismatches in binding pockets .
- Free-Wilson analysis : Deconstructs substituent contributions to activity (e.g., cyclopentyl vs. cyclohexyl groups) .
- Crystallographic validation : Overlay of X-ray structures with SAR-inactive analogs reveals conformational distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
